4-hydroxy-6,7-dimethoxy-2H-chromen-2-one
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Overview
Description
4-hydroxy-6,7-dimethoxy-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their diverse biological activities. Coumarins are widely found in nature, particularly in green plants, fungi, and bacteria. This compound is of interest due to its potential medicinal and therapeutic applications .
Preparation Methods
The synthesis of 4-hydroxy-6,7-dimethoxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF . Another method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins using lead tetraacetate . These methods provide efficient and straightforward routes to synthesize this compound.
Chemical Reactions Analysis
4-hydroxy-6,7-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and potassium carbonate for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the coumarin ring .
Scientific Research Applications
4-hydroxy-6,7-dimethoxy-2H-chromen-2-one has been studied for its potential applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent .
Mechanism of Action
The mechanism of action of 4-hydroxy-6,7-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress and cellular damage .
Comparison with Similar Compounds
4-hydroxy-6,7-dimethoxy-2H-chromen-2-one can be compared to other coumarin derivatives such as esculetin and sabandin. While esculetin is known for its anti-inflammatory and anticancer properties, sabandin has been studied for its potential as a therapeutic drug for diseases like diabetes and Alzheimer’s . The unique combination of hydroxyl and methoxy groups in this compound distinguishes it from these similar compounds and contributes to its specific biological activities .
Properties
CAS No. |
39753-51-0 |
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Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O5/c1-14-9-3-6-7(12)4-11(13)16-8(6)5-10(9)15-2/h3-5,12H,1-2H3 |
InChI Key |
FQUQRXCETLIWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)O)OC |
Origin of Product |
United States |
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